molecular formula C15H16FN3O B7458036 N-(2-cyclopentylpyrazol-3-yl)-2-fluorobenzamide

N-(2-cyclopentylpyrazol-3-yl)-2-fluorobenzamide

Katalognummer B7458036
Molekulargewicht: 273.30 g/mol
InChI-Schlüssel: GDDWGIXFCHFGGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyclopentylpyrazol-3-yl)-2-fluorobenzamide, also known as CPPF, is a chemical compound with potential applications in scientific research. CPPF is a selective antagonist of the cannabinoid type 1 (CB1) receptor, which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain perception, appetite regulation, and immune function. The development of CPPF has opened up new avenues for studying the endocannabinoid system and its role in various diseases.

Wirkmechanismus

N-(2-cyclopentylpyrazol-3-yl)-2-fluorobenzamide is a selective antagonist of the CB1 receptor, which means it blocks the activity of this receptor. The CB1 receptor is activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol, which are produced by the body. The activation of CB1 receptors is involved in various physiological processes, including pain perception, appetite regulation, and immune function. By blocking the CB1 receptor, this compound can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The blockade of the CB1 receptor by this compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce food intake and body weight, suggesting a potential role in the treatment of obesity. This compound has also been shown to reduce pain perception in animal models of neuropathic pain. In addition, this compound has been shown to have potential anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-cyclopentylpyrazol-3-yl)-2-fluorobenzamide is its selectivity for the CB1 receptor, which allows researchers to study the effects of blocking this receptor specifically. However, one limitation of this compound is its relatively low potency compared to other CB1 receptor antagonists. This means that higher concentrations of this compound may be required to achieve the desired effects, which could potentially lead to off-target effects. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are unknown.

Zukünftige Richtungen

There are several future directions for research on N-(2-cyclopentylpyrazol-3-yl)-2-fluorobenzamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in various diseases, including obesity, pain, and inflammation. By studying the effects of CB1 receptor blockade with this compound in animal models of these diseases, researchers can gain insight into the potential therapeutic applications of this compound. Another area of interest is the development of more potent and selective CB1 receptor antagonists, which could have improved efficacy and fewer off-target effects. Finally, the safety and efficacy of this compound and other CB1 receptor antagonists in humans should be further investigated to determine their potential as therapeutic agents.

Synthesemethoden

N-(2-cyclopentylpyrazol-3-yl)-2-fluorobenzamide can be synthesized by reacting 2-fluorobenzoyl chloride with 3-amino-5-cyclopentyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction produces this compound as a white solid, which can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(2-cyclopentylpyrazol-3-yl)-2-fluorobenzamide has potential applications in scientific research, particularly in the study of the endocannabinoid system. The CB1 receptor is widely distributed in the central nervous system and is involved in various physiological processes. The development of selective CB1 receptor antagonists such as this compound has allowed researchers to study the effects of blocking CB1 receptor activity in various diseases.

Eigenschaften

IUPAC Name

N-(2-cyclopentylpyrazol-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c16-13-8-4-3-7-12(13)15(20)18-14-9-10-17-19(14)11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDWGIXFCHFGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.